Product packaging for Aureobasidin S1(Cat. No.:CAS No. 153954-71-3)

Aureobasidin S1

Cat. No.: B234818
CAS No.: 153954-71-3
M. Wt: 1135.5 g/mol
InChI Key: LWWLFVPYKYLVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aureobasidin S1 is a cyclic depsipeptide antibiotic produced by the fermentation of Aureobasidium pullulans R106 . It belongs to a group of compounds known as aureobasidins, which are characterized by being composed of eight α-amino acids and one hydroxy acid . Among the newer aureobasidins discovered (S1, S2a, S2b, S3, and S4), this compound is noted for its higher hydrophilicity in reversed-phase HPLC compared to the previously known aureobasidins A through R . The primary research value of this compound, and other aureobasidins, lies in their potent antifungal activity. These compounds function by targeting a fungal-specific pathway, inhibiting the essential enzyme inositol phosphorylceramide (IPC) synthase . This enzyme, encoded by the AUR1 gene in yeast, is crucial for sphingolipid biosynthesis in fungal cell membranes . By inhibiting this target, this compound disrupts cell membrane integrity and function, ultimately leading to fungal cell death . This mechanism of action makes the IPC synthase a promising target for antifungal research . This compound is provided for research purposes to study fungal biology and develop novel antifungal strategies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrMgO2 B234818 Aureobasidin S1 CAS No. 153954-71-3

Properties

CAS No.

153954-71-3

Molecular Formula

C11H13BrMgO2

Molecular Weight

1135.5 g/mol

IUPAC Name

3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-24-(2-methylsulfinylethyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C59H90N8O12S/c1-16-38(8)48-57(75)65(13)47(37(6)7)52(70)62-43(33-39-24-19-17-20-25-39)54(72)63(11)45(34-40-26-21-18-22-27-40)56(74)67-30-23-28-44(67)50(68)60-41(29-31-80(15)78)53(71)64(12)46(36(4)5)51(69)61-42(32-35(2)3)55(73)66(14)49(58(76)79-48)59(9,10)77/h17-22,24-27,35-38,41-49,77H,16,23,28-34H2,1-15H3,(H,60,68)(H,61,69)(H,62,70)

InChI Key

LWWLFVPYKYLVRJ-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CCS(=O)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CCS(=O)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C

Synonyms

Aureobasidin S1

Origin of Product

United States

Biosynthesis of Aureobasidins, with Implications for Aureobasidin S1

Producer Organisms and Fermentation Processes

Aureobasidin S1, along with other aureobasidins, is naturally produced by the black, yeast-like fungus Aureobasidium pullulans. nih.govsemanticscholar.org Specifically, strain R106 of A. pullulans has been identified as a producer of this compound. nih.govknapsackfamily.com This fungus is ubiquitous and can be found in various environments, including soil and on plant matter. min-biotech.com

The production of aureobasidins is typically achieved through fermentation processes. These processes involve cultivating A. pullulans in a controlled environment with specific nutritional and physical parameters to maximize the yield of the desired compounds. Fermentation can be carried out in chemically-defined media, which allows for precise control over the nutrients available to the fungus. nih.govjst.go.jp Key components of the fermentation medium often include a carbon source like glucose and a nitrogen source such as ammonium (B1175870) sulfate. nih.govjst.go.jpagriculturejournals.cz The optimization of fermentation conditions, including factors like pH, temperature, and aeration, is a critical aspect of enhancing the production of aureobasidins. agriculturejournals.cz For instance, response surface methodology (RSM) has been employed to study the interaction between different variables and their impact on the production of Aureobasidin A, a closely related compound. agriculturejournals.cz

Producer OrganismStrain(s)Key Fermentation Components
Aureobasidium pullulansR106, BP-1938, PA-2Glucose, Ammonium Sulfate, various minerals

Genetic and Molecular Basis of Aureobasidin Biosynthesis

The synthesis of aureobasidins is not a ribosomal process but is instead orchestrated by large, multifunctional enzyme complexes. semanticscholar.org This non-ribosomal pathway allows for the incorporation of non-proteinogenic amino acids and other unusual building blocks, leading to the vast structural diversity observed in these natural products. nih.gov

The core of aureobasidin biosynthesis is a Non-Ribosomal Peptide Synthetase (NRPS) complex. semanticscholar.orgnih.gov In A. pullulans strain BP-1938, the gene encoding the NRPS complex responsible for Aureobasidin A synthesis has been identified and characterized as aba1. nih.govresearchgate.net This gene is exceptionally large, consisting of a single, intronless open reading frame (ORF) of 34,980 base pairs. nih.govresearchgate.net It encodes a massive protein of 11,659 amino acids with a calculated molecular mass of approximately 1,286 kDa. nih.govresearchgate.net

The Aba1 protein is organized into nine biosynthetic modules. nih.gov Each module is responsible for the recognition, activation, and incorporation of a specific amino acid or hydroxy acid into the growing peptide chain. nih.govfrontiersin.org Eight of these modules contain adenylation (A) domains, which are responsible for selecting and activating the specific amino acid precursors. nih.gov Four of the modules also have embedded methylation (M) domains, which catalyze the N-methylation of certain amino acids, a common feature in aureobasidins. nih.gov The first module is unique as it lacks recognizable elements for amino acid specificity, which is consistent with its role in incorporating the initial 2-hydroxy-3-methylpentanoic acid residue. nih.govresearchgate.net The modular nature of NRPSs is a key principle in the biosynthesis of many complex peptides. frontiersin.org

GeneSize (bp)Encoded Protein (amino acids)Molecular Mass (Da)Key Features
aba134,98011,6591,286,2549 biosynthetic modules, 8 adenylation domains, 4 methylation domains

In filamentous fungi, the genes required for the biosynthesis of a specific secondary metabolite are typically located together in the genome in what is known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.org This clustering facilitates the co-regulation of all the genes necessary to produce the final compound. The BGC for Aureobasidin A in A. pullulans is centered around the massive aba1 NRPS gene. researchgate.netcityu.edu.hk

The presence of the aba1 gene and the corresponding BGC is not a universal trait among all A. pullulans strains. nih.govmdpi.com Genomic sequencing of four different A. pullulans varieties revealed that none of them contained homologues of the aba1 gene, indicating that the ability to produce aureobasidins is strain-specific. nih.govmdpi.com The identification of these BGCs is fundamental for understanding and potentially manipulating the production of these valuable compounds. nih.gov

The synthesis of the aureobasidin backbone is catalyzed by the NRPS enzyme complex. The process begins with the activation of amino acid and hydroxy acid precursors as adenylates by the adenylation (A) domains within each respective module. These activated monomers are then tethered to the enzyme via a thioester linkage to a phosphopantetheinyl arm of the thiolation (T) domain (also known as a peptide carrier protein). The condensation (C) domains then catalyze the formation of peptide bonds between the tethered precursors in a sequential manner, following the modular organization of the NRPS.

One of the powerful aspects of NRPS-mediated biosynthesis is the ability to incorporate a variety of precursors. Studies on Aureobasidium pullulans R106 have shown that the biosynthesis of aureobasidins can be manipulated by feeding the culture with amino acid analogs. nih.govjst.go.jp This process, known as precursor-directed biosynthesis, has resulted in the production of novel aureobasidin analogs. nih.gov For example, the L-phenylalanine, N-methyl-L-phenylalanine, L-proline, L-allo-isoleucine, and L-leucine residues in Aureobasidin A have been successfully replaced by feeding the fungus with analogs like o-fluoro-L-phenylalanine, 4-hydroxy-L-proline, L-norleucine, and L-norvaline. nih.govjst.go.jp However, the valine-related moieties at positions 2, 7, and 9 were not replaced by exogenous amino acid analogs, suggesting a high specificity of the corresponding NRPS modules. nih.govjst.go.jp

Strategies for Enhanced Production and Biotechnological Applications of Aureobasidin Compounds

Given the low natural yield of aureobasidins, significant research has focused on strategies to enhance their production. agriculturejournals.cz One approach is the optimization of the fermentation process by systematically adjusting medium components and culture conditions. agriculturejournals.czresearchgate.net Statistical methods like response surface methodology (RSM) have been successfully applied to increase the yield of Aureobasidin A. agriculturejournals.cz

Another powerful strategy is metabolic engineering. By understanding the genetic basis of biosynthesis, targeted genetic modifications can be made to the producer organism. This can involve overexpressing key biosynthetic genes, such as the aba1 NRPS gene, or deleting genes involved in competing metabolic pathways. rwth-aachen.de The development of genetic tools for A. pullulans is paving the way for such advanced engineering approaches. nih.gov

The primary biotechnological application of aureobasidins, including this compound, stems from their potent antifungal activity. nih.govmin-biotech.com They inhibit the enzyme inositol (B14025) phosphorylceramide (IPC) synthase, which is essential for sphingolipid biosynthesis in fungi but is absent in mammals, making it an attractive target for antifungal drugs. yeasenbio.comresearchgate.netasm.org This specific mechanism of action gives them efficacy against a range of fungal pathogens, including various Candida and Cryptococcus species. nih.govagriculturejournals.cz The unique structure and potent activity of aureobasidins continue to make them valuable lead compounds in the development of new antifungal agents. nih.gov

Structural Elucidation and Conformational Analysis of Aureobasidin S1

Advanced Spectroscopic Techniques for Structure Determination of Aureobasidin S1

The complexity of natural products like this compound necessitates the application of sophisticated spectroscopic tools for their unambiguous identification and structural assignment.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a foundational technique for the initial detection, separation, and preliminary identification of natural products within complex biological matrices such as fungal fermentation broths nih.govminia.edu.eg. For this compound, LC-MS is instrumental in isolating the compound from other metabolites and providing critical mass information. The discovery of this compound itself was facilitated by on-line LC-MS analysis, which also revealed its higher hydrophilicity compared to previously known aureobasidins nih.gov. This technique allows for the separation of closely related analogs and provides accurate mass-to-charge ratios, which are crucial for proposing molecular formulas nih.govminia.edu.egjasco.com.br.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, is indispensable for the detailed structural elucidation of this compound microcombichem.comfrontiersin.org. Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between atoms and to map out the complete carbon-hydrogen framework of the molecule microcombichem.comacs.org. These experiments allow researchers to identify individual amino acid and hydroxy acid residues, confirm the sequence of these units, and verify the presence of specific functional groups and linkages within the cyclic depsipeptide structure acs.orgacs.org.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are critical for determining the elemental composition and thus the molecular formula of this compound jasco.com.bracs.org. By precisely measuring the mass-to-charge ratio of the ionized molecule, HRESIMS helps to distinguish this compound from compounds with similar nominal masses, thereby providing a definitive confirmation of its molecular identity and purity jasco.com.bracs.org.

Characterization of the Hydroxy Acid Moiety (e.g., 2-hydroxy-3-methylpentanoic acid) in this compound and Related Compounds

The structural framework of aureobasidins typically includes a hydroxy acid residue that forms an ester linkage within the cyclic depsipeptide ring nih.gov. For Aureobasidin A, this moiety is identified as 2-hydroxy-3-methylpentanoic acid (Hmp) nih.govnih.gov. While specific details for this compound's hydroxy acid are not explicitly detailed in all sources, related analogs (S2b, S3, S4) have been noted to contain "hydroxylated Hmp," suggesting potential structural variations on this common motif within the S-series nih.gov. The identification and stereochemical assignment of this hydroxy acid are crucial for understanding the complete structure of this compound nih.gov.

Identification of Specific Amino Acid Residues and Their Stereochemistry in this compound

The macrocyclic core of aureobasidins is constructed from a specific sequence of amino acid residues, many of which are N-methylated acs.org. Based on studies of Aureobasidin A and related compounds like Persephacin, the constituent amino acids typically include residues such as β-hydroxy-N-methyl-L-valine, N-methyl-L-valine, L-proline, allo-L-isoleucine, N-methyl-L-phenylalanine, L-leucine, and L-phenylalanine acs.org. The presence of N-methylation on several amino acid side chains and amide bonds is a distinctive feature that influences the molecule's conformation and properties acs.orgijcce.ac.ir.

Determining the stereochemistry of each amino acid residue (e.g., L- or D-configuration, and specific configurations for chiral centers in the side chains) is paramount for a complete structural understanding biorxiv.org. Techniques such as Marfey's analysis, coupled with acidic hydrolysis and subsequent derivatization, are employed to ascertain the absolute configuration of these chiral centers acs.orgacs.org. The precise stereochemistry of residues, particularly the β-hydroxy-N-methyl-L-valine, has been identified as important for the biological activity of aureobasidins acs.org.

Table 1: Spectroscopic Techniques for this compound Structure Elucidation

TechniquePrimary Application in this compound AnalysisRelevant Citations
LC-MSDetection, separation, and initial identification of this compound and its analogs. nih.govminia.edu.eg
HRESIMSDetermination of precise molecular mass and molecular formula. jasco.com.bracs.org
NMR (1D & 2D)Elucidation of detailed chemical structure, including connectivity, functional groups, and stereochemistry. nih.govmicrocombichem.comfrontiersin.orgacs.org

Table 2: Identified Residues in Aureobasidin A (Representative of the Aureobasidin Class)

Residue TypeSpecific Residue/StructureStereochemistry (if specified)Role/NotesRelevant Citations
Hydroxy Acid2-hydroxy-3-methylpentanoic acid (Hmp)2(R), 3(R)Forms ester linkage in the depsipeptide ring. nih.govnih.gov
Amino Acid (N-methylated)β-hydroxy-N-methyl-L-valineLImportant for activity; hydroxyl group and chirality are significant. acs.orgacs.org
Amino Acid (N-methylated)N-methyl-L-valineLCommon N-methylated amino acid residue. acs.org
Amino Acid (N-methylated)N-methyl-L-phenylalanineLPhenylalanine residue, often N-methylated. acs.orgacs.org
Amino AcidL-prolineLPlays a role in forming turns in the cyclic structure. acs.orgijcce.ac.ir
Amino Acidallo-L-isoleucineLAn isomer of isoleucine. acs.org
Amino AcidL-leucineLCommon amino acid residue. acs.org
Amino AcidL-phenylalanineLAnother phenylalanine residue.
Other IdentifiedNovel amino acid (Persephanine)Not specifiedFound in Persephacin, a related aureobasidin analog. acs.org
Other IdentifiedN-methyl-glycineNot specifiedFound in Persephacin, a related aureobasidin analog. acs.org

Compound List:

this compound

Aureobasidin A (AbA)

Persephacin

2-hydroxy-3-methylpentanoic acid (Hmp)

β-hydroxy-N-methyl-L-valine

N-methyl-L-valine

L-proline

allo-L-isoleucine

N-methyl-L-phenylalanine

L-leucine

L-phenylalanine

Persephanine

N-methyl-glycine

Molecular Mechanisms of Action of Aureobasidins, Relevant to Aureobasidin S1

Primary Molecular Target Identification: Fungal Inositol (B14025) Phosphorylceramide (IPC) Synthase

The primary molecular target of Aureobasidin A and its analogues, including Aureobasidin S1, is the fungal enzyme inositol phosphorylceramide (IPC) synthase. nih.govnih.govresearchgate.netnih.govnih.govpatsnap.comnih.govtakarabio.comtakarabio.com This enzyme is pivotal for fungal survival as it catalyzes a key step in the biosynthesis of sphingolipids, which are essential components of the fungal cell membrane. nih.govmin-biotech.comnih.gov IPC synthase facilitates the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide, resulting in the formation of inositol phosphorylceramide (IPC). nih.govnih.govresearchgate.netresearchgate.net This reaction is a critical divergence point between fungal and mammalian sphingolipid synthesis pathways, as IPC synthase is absent in mammals, making it an attractive and specific target for antifungal drug development. nih.govresearchgate.net

The identification of IPC synthase as the target was confirmed through genetic and biochemical studies. Resistance to Aureobasidin A in Saccharomyces cerevisiae was mapped to mutations in the AUR1 gene, which was subsequently identified as the gene encoding IPC synthase. nih.govnih.govtakarabio.comtakarabio.com The essentiality of the AUR1 gene for fungal viability further underscores the importance of IPC synthase as a therapeutic target. nih.govnih.gov The potent and specific inhibition of this enzyme by aureobasidins disrupts the production of complex sphingolipids, leading to compromised cell membrane integrity and ultimately fungal cell death. min-biotech.com

Biochemical Inhibition Kinetics and Enzyme-Inhibitor Interaction Studies

The interaction between aureobasidins and IPC synthase has been characterized by detailed kinetic and structural analyses, revealing a potent and specific mode of inhibition.

Aureobasidin A has been shown to inhibit the wild-type IPC synthase from both Candida albicans and Saccharomyces cerevisiae in an irreversible and time-dependent manner. researchgate.netdntb.gov.ua This indicates a strong and stable interaction with the enzyme. The binding affinity is exceptionally high, with apparent inhibition constant (Ki) values in the picomolar to nanomolar range. For instance, the apparent Ki values for Aureobasidin A against IPC synthase from C. albicans and S. cerevisiae have been reported to be 183 pM and 234 pM, respectively. researchgate.netdntb.gov.ua Another study reported a Ki value of approximately 0.2 nM. nih.gov The half-maximal inhibitory concentration (IC50) for the Aur1-Kei1 complex was determined to be around 32 nM, with an apparent Ki of approximately 7 nM. nih.gov

Fungal SpeciesInhibitorApparent Ki Value
Candida albicansAureobasidin A183 pM
Saccharomyces cerevisiaeAureobasidin A234 pM
-Aureobasidin A~0.2 nM
Aur1-Kei1 complexAureobasidin A~7 nM

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the interaction between Aureobasidin A and the IPC synthase complex. researchgate.netnih.gov A cryo-EM structure of the Saccharomyces cerevisiae IPC synthase, which is composed of the catalytic subunit Aur1 and the regulatory subunit Kei1, in its Aureobasidin A-bound state has been determined. researchgate.netnih.gov The structure revealed that the complex exists as a dimer of Aur1-Kei1 heterodimers, with the homodimerization mediated by the Aur1 subunits. researchgate.netresearchgate.net This structural information is crucial for understanding the precise mechanism of inhibition and for the rational design of new, more potent antifungal agents.

The cryo-EM structure of the Aureobasidin A-bound IPC synthase complex revealed that the inhibitor occupies a predominantly hydrophobic pocket located within the catalytic core domain of each Aur1 subunit. researchgate.netnih.gov This binding site is highly conserved across different fungal species. researchgate.net By binding to this pocket, Aureobasidin A physically obstructs the entry pathways for both of its substrates, ceramide and phosphatidylinositol. researchgate.netnih.gov This direct blockage of substrate access to the active site effectively prevents the catalytic activity of the enzyme, leading to the potent inhibition of IPC synthesis. researchgate.net

Downstream Effects on Fungal Sphingolipid Biosynthesis Pathway and Cell Integrity

The inhibition of IPC synthase by this compound has profound downstream consequences for the fungal cell, primarily by disrupting the sphingolipid biosynthesis pathway. researchgate.netmin-biotech.comasm.org This disruption leads to a depletion of essential complex sphingolipids, such as inositol phosphorylceramide (IPC), mannosyl-inostiol phosphorylceramide (MIPC), and mannosyl-diinositol phosphorylceramide (M(IP)2C), and an accumulation of the substrate ceramide. nih.gov

This imbalance in sphingolipid metabolism compromises the structural integrity and functionality of the fungal cell membrane. min-biotech.com It can lead to a variety of cellular defects, including:

Increased membrane permeability : The altered membrane composition can lead to leakage of cellular contents. mdpi.com

Defective cell wall synthesis : The integrity of the cell wall is closely linked to the plasma membrane, and disruptions in one can affect the other. mdpi.com

Inhibition of filamentation : In pathogenic fungi like Candida albicans, the ability to switch between yeast and hyphal forms (filamentation) is a key virulence factor. Inhibition of sphingolipid synthesis has been shown to block this process. asm.org

Induction of oxidative stress and mitochondrial dysfunction : Treatment with aureobasidins can lead to an increase in reactive oxygen species and depolarization of the mitochondrial membrane. mdpi.com

Ultimately, these downstream effects culminate in the fungicidal action of this compound. min-biotech.com

Comparative Analysis of Mechanisms with Other Antifungal Agents

The mechanism of action of this compound is distinct from that of the major classes of currently used antifungal drugs.

Azoles (e.g., fluconazole) : Azoles inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol (B1671047), another critical component of the fungal cell membrane. researchgate.netresearchgate.net While both aureobasidins and azoles target the cell membrane, they do so by inhibiting different biosynthetic pathways (sphingolipids vs. ergosterol). nih.gov

Polyenes (e.g., amphotericin B) : Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. Their action is not enzymatic inhibition but rather a direct physical disruption of the membrane.

Echinocandins (e.g., caspofungin) : Echinocandins inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall. This mechanism is entirely different from that of aureobasidins, which target the cell membrane.

The unique target of this compound, IPC synthase, means that it does not share cross-resistance with these other antifungal classes. nih.gov This makes it a promising candidate for treating infections caused by fungi that have developed resistance to existing drugs. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies and Analog Development for Aureobasidins

Synthetic Methodologies for Aureobasidin Analogs

The synthesis of complex cyclic depsipeptides like Aureobasidins presents significant challenges due to their intricate macrocyclic structure and the presence of modified amino acids ijcce.ac.ir. Various synthetic approaches have been employed to generate analogs, aiming for greater efficiency and accessibility.

The synthesis of linear peptide precursors for Aureobasidin analogs typically utilizes solid-phase peptide synthesis (SPPS) ijcce.ac.irmdpi.com. Common strategies involve the use of Fmoc (9-fluorenylmethoxycarbonyl) protection chemistry and resins such as 2-chlorotrityl chloride resin, which offers advantages in minimizing racemization and diketopiperazine formation ijcce.ac.irmdpi.compeptide.com. Following the assembly of the linear peptide chain on the solid support, the crucial cyclization step is often performed in solution to form the macrocyclic depsipeptide ijcce.ac.irmdpi.com.

While SPPS is instrumental for building the linear backbone, solution-phase techniques play a vital role, particularly in the cyclization step. The combination of solid-phase synthesis for linear precursors and subsequent solution-phase cyclization is a widely adopted strategy for constructing cyclic peptides and depsipeptides, including Aureobasidin analogs ijcce.ac.irmdpi.com. Specific fragment couplings or modifications can also be carried out in solution.

Advanced chemoenzymatic and catalytic methods have opened new avenues for Aureobasidin analog synthesis and diversification. A notable approach involves the functionalization of phenylalanine residues within the Aureobasidin scaffold using iridium-catalyzed borylation acs.orgnih.gov. This process is followed by conversion of the boronate ester to a halide (bromide or iodide), which then undergoes Suzuki biaryl coupling to introduce diverse structural elements acs.orgnih.gov. This methodology allows for the synthesis of a broad range of derivatives and has been instrumental in developing compounds with significantly improved activity against challenging pathogens like Aspergillus fumigatus acs.orgnih.gov. The Suzuki-Miyaura cross-coupling reaction, in general, is highly valued for its mild reaction conditions, functional group tolerance, and compatibility with aqueous media, making it suitable for peptide diversification and cyclization mdpi.com. Miyaura borylation itself enables the synthesis of boronates from aryl and vinyl halides, which are stable and can serve as coupling partners in Suzuki reactions organic-chemistry.org. These chemical strategies are adaptable to large-scale synthesis, paving the way for potential industrial production acs.orgnih.gov.

Correlating Specific Structural Modifications with Antifungal Potency and Spectrum

Structure-activity relationship (SAR) studies have systematically explored how alterations to the Aureobasidin scaffold influence its antifungal efficacy. These investigations have revealed key insights into the structural features critical for activity against various fungal pathogens.

Structural ModificationPosition(s)Impact on C. albicans ActivityImpact on A. fumigatus ActivityReference(s)
N-methyl-d-Ala or Sarcosine (B1681465) substitution for N-methyl-l-Phe#4Retained potent activitySignificantly improved acs.org
Modification of l-Phe side chain#3Retained potent activitySignificantly improved acs.org
Esterification of γ-carboxyl group of L-Glu with C6 alcohol#6Strongest activityNot specified nih.gov
Esterification of γ-carboxyl group of L-Glu with C14 chain#6, #7, or #8Total loss of activityNot specified nih.gov
Replacement of β-hydroxy-N-methyl-L-valine with other β-hydroxy amino acids#9Good activity retainedMostly lost acs.orgresearchgate.net
Introduction of novel amino acid (persephanine)NovelPotent effectsPotent effects acs.org

Studies have demonstrated that substituting residues at specific positions can significantly alter the pharmacological properties of Aureobasidins acs.orgnih.gov. For instance, replacing the N-methyl-l-Phe residue at position #4 with N-methyl-d-Ala or sarcosine, particularly when combined with modifications to the l-Phe residue at position #3, resulted in compounds with substantially improved activity against A. fumigatus, achieving minimal inhibitory concentrations (MICs) in the low single-digit microgram per milliliter range acs.orgnih.gov. These modified analogs maintained their potent activity against Candida albicans acs.org.

Investigations into Aureobasidin B analogs revealed that certain cyclic nonapeptides and heptapeptides exhibited moderate antifungal activity against C. albicans ijcce.ac.ir. Furthermore, the β-hydroxy-N-methyl-L-valine residue at position 9 is crucial for activity; while analogs with alternative β-hydroxy amino acids at this position retained good activity against C. albicans, they often lost efficacy against Cryptococcus neoformans acs.orgresearchgate.net. SAR studies on Aureobasidin A derivatives with appended alkyl chains indicated that esterification of the γ-carboxyl group of L-glutamic acid at positions 6 or 8 with shorter alkyl alcohols (C4 or C6) significantly enhanced activity against Candida spp., with the C6 ester showing the strongest effect. Conversely, the introduction of longer alkyl chains (C14) resulted in a complete loss of antifungal activity nih.gov.

Stereochemical Influences on Aureobasidin Analog Activity

The stereochemistry of Aureobasidin analogs plays a critical role in their biological activity. The hydroxyl group and the specific chirality of the β-hydroxy-N-methyl-L-valine residue at position 9 are recognized as important determinants of antifungal potency acs.orgresearchgate.net. While modifications at this position with different β-hydroxy amino acids can preserve activity against C. albicans, they frequently lead to a reduction in efficacy against C. neoformans acs.orgresearchgate.net. The synthetic strategies employed, such as the use of proline as a turn-inducing amino acid in the synthesis of Aureobasidin B analogs, underscore the consideration of stereochemical control during analog development ijcce.ac.ir.

Development of Broad-Spectrum Antifungal Candidates from Aureobasidin Scaffolds

The SAR data gathered from various modifications have guided the development of Aureobasidin-derived compounds with broader antifungal spectra and enhanced potency. The introduction of specific amino acid substitutions, such as N-methyl-d-Ala or sarcosine at position #4 and modifications to the l-Phe at position #3, has yielded analogs with significantly improved activity against A. fumigatus, a pathogen often resistant to native Aureobasidin A acs.orgnih.govacs.org. These advanced derivatives retain their efficacy against other fungal species, contributing to a broader spectrum of action acs.org.

The discovery of persephacin (compound 1), a unique Aureobasidin analog featuring the absence of phenylalanine residues and the incorporation of a novel amino acid, persephanine, highlights the potential for significant structural innovation acs.org. Persephacin demonstrates potent antifungal effects against a wide array of pathogenic yeasts and filamentous fungi, including A. fumigatus, and has shown promise in preclinical models against fluconazole-resistant strains of C. albicans and A. fumigatus acs.org. The development of novel synthetic chemistries, such as iridium-catalyzed borylation coupled with Suzuki coupling, has been pivotal in creating diverse Aureobasidin analogs with improved activity profiles against challenging fungal pathogens acs.orgnih.gov.

Compound List:

Aureobasidin A (AbA)

Aureobasidin B (AbB)

Aureobasidin K

Aureobasidin L

Aureobasidin S1

Aureobasidin S2a

Aureobasidin S2b

Aureobasidin S3

Aureobasidin S4

Persephacin (Compound 1)

N-methyl-d-Ala

Sarcosine

L-Phe

L-glutamic acid

β-hydroxy-N-methyl-L-valine

Persephanine

Mechanisms of Fungal Resistance to Aureobasidins

Genetic Determinants of Resistance

Genetic alterations are a primary driver of acquired resistance to Aureobasidin S1. These changes can range from single nucleotide polymorphisms in the target gene to large-scale chromosomal abnormalities.

The most direct mechanism of resistance involves the AUR1 gene, which encodes the catalytic subunit of IPC synthase, the direct target of this compound. frontiersin.orgnih.govnih.gov Both mutations within the gene and increased expression of the gene product can reduce the drug's efficacy.

Point Mutations: Specific mutations in the AUR1 gene can confer high-level resistance. For instance, in Saccharomyces cerevisiae, the substitution of Phenylalanine at position 158 with Tyrosine (F158Y) has been shown to be responsible for resistance. nih.gov Structural studies have revealed that mutations conferring resistance are clustered near the Aureobasidin A binding site on the Aur1 protein, directly interfering with the drug's ability to bind to its target. nih.govresearchgate.net

Gene Overexpression: An increase in the quantity of the target enzyme can also lead to a resistant phenotype. nih.gov Cells that overexpress the wild-type aur1+ gene become resistant to this compound, presumably by titrating the drug, requiring higher concentrations to achieve full inhibition of IPC synthase activity. nih.gov

Table 1: Key Findings on AUR1-Mediated Resistance

Resistance MechanismSpecific ExampleOrganism StudiedConsequenceReference
Point Mutation F158Y (Phenylalanine to Tyrosine)Saccharomyces cerevisiaeInterferes with this compound binding to IPC synthase. nih.govresearchgate.net
Gene Overexpression Increased expression of wild-type aur1+Saccharomyces cerevisiaeRequires higher drug concentration for enzyme inhibition. nih.gov

Aneuploidy, the state of having an abnormal number of chromosomes, has emerged as a significant and rapid adaptive strategy for fungi to develop drug resistance. frontiersin.orgnih.gov In Candida albicans, the development of resistance to this compound is predominantly associated with the trisomy of chromosome 1 (Chr1). frontiersin.orgnih.govnih.gov

This mechanism provides a rapid, albeit often unstable, path to resistance. frontiersin.orgresearchgate.net The loss of the extra copy of chromosome 1 is correlated with a concurrent loss of this compound resistance. frontiersin.org The resistance conferred by Chr1 trisomy is a result of a pleiotropic effect, involving the dosage-dependent upregulation of genes located on the aneuploid chromosome, such as PDR16, as well as the upregulation of genes on other, euploid chromosomes, including the target gene AUR1 (located on chromosome 5). frontiersin.org This large-scale genetic alteration can also lead to cross-resistance to other antifungal agents like 5-flucytosine. frontiersin.orgnih.gov

Role of Efflux Pumps and Transporter Proteins in Resistance Phenotypes (e.g., ATP-binding cassette (ABC) transporters Pdr5, Yor1)

The active transport of antifungal agents out of the fungal cell by efflux pumps is a well-established resistance mechanism. nih.govnih.gov Overexpression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of this compound, preventing it from reaching its target, IPC synthase.

In S. cerevisiae, several ABC transporters are implicated in pleiotropic drug resistance. Studies have shown that the ABC transporter Yor1p plays a more significant role in this compound resistance than Pdr5p. nih.gov The overexpression of both YOR1 and PDR5 can be triggered by mutations in transcriptional regulators, such as the PDR1 gene. nih.gov A homolog of the YOR1 gene has also been identified in C. albicans, suggesting this mechanism is conserved among different fungal species. nih.gov Furthermore, the intrinsic resistance of certain fungi, like Aspergillus fumigatus, to this compound may be attributable to efficient drug efflux. nih.gov

Impact of Fungal Lipid Biosynthesis Pathway Alterations on Resistance (e.g., Ergosterol (B1671047) biosynthesis, PDR16 and PDR17 overexpression)

Alterations in lipid homeostasis and biosynthesis pathways can indirectly confer resistance to this compound. This can occur through mechanisms that reduce the drug's effectiveness against its target or compensate for the inhibition of sphingolipid synthesis.

Overexpression of PDR16 and PDR17, which are involved in lipid transport, has been shown to confer resistance to this compound in S. cerevisiae. researchgate.net PDR16 encodes a phosphatidylinositol transfer protein. researchgate.net Its overexpression is believed to reduce the efficacy of this compound's action against IPC synthase. frontiersin.orgresearchgate.net As noted earlier, the PDR16 gene is located on chromosome 1 in C. albicans, and its upregulation is a key consequence of the Chr1 trisomy resistance mechanism. frontiersin.org Additionally, mutations in the ergosterol biosynthesis pathway, such as the deletion of the ERG6 gene, can lead to strong this compound resistance, which is accompanied by an increased expression of Pdr16. researchgate.net

Table 2: Genes Involved in Lipid Biosynthesis and Transport Linked to Resistance

GeneFunctionEffect of Overexpression/DeletionAssociated MechanismReference
PDR16 Phosphatidylinositol transfer proteinOverexpression confers resistanceReduces the effectiveness of this compound against IPC synthase. Upregulated in Chr1 trisomy. frontiersin.orgresearchgate.net
PDR17 Putative lipid transporterOverexpression confers resistanceContributes to resistance, similar to PDR16. researchgate.net
ERG6 Sterol C-24 methyltransferaseDeletion confers strong resistanceLeads to increased expression of Pdr16. researchgate.net

Biochemical Analysis of Resistance Mechanisms (e.g., Alterations in IPC synthase activity and binding affinity)

At the biochemical level, resistance is characterized by changes that prevent this compound from effectively inhibiting its target enzyme, IPC synthase. Cryo-electron microscopy studies have provided detailed insights into the drug-enzyme interaction. nih.govresearchgate.net

This compound binds within a predominantly hydrophobic pocket located in the catalytic core of the Aur1 subunit. nih.govresearchgate.net This binding physically obstructs the entry of the enzyme's natural substrates, ceramide and phosphatidylinositol, thereby halting the synthesis of IPC. researchgate.net Resistance-conferring mutations, such as F158Y, are situated in close proximity to this binding pocket. nih.govnih.govresearchgate.net The primary biochemical mechanism of these mutations is the direct disruption of this compound binding, which occurs with minimal effect on the enzyme's affinity for its native substrates. researchgate.net Interestingly, in vitro assays show that even in fungal species that are highly resistant in culture (e.g., A. fumigatus), the isolated IPC synthase enzyme remains highly sensitive to this compound, with IC50 values in the low nanomolar range. nih.gov This indicates that in such organisms, whole-cell resistance is primarily due to factors like drug efflux rather than target-site insensitivity. nih.gov

Strategies for Mitigating or Circumventing Aureobasidin Resistance

Overcoming fungal resistance to this compound requires strategies that can either restore the drug's efficacy or bypass the resistance mechanisms.

One promising approach is the use of efflux pump inhibitors (EPIs). mdpi.comjabonline.in Co-administration of an EPI with this compound could prevent the drug from being expelled from the cell, thereby increasing its intracellular concentration and restoring its inhibitory activity. Studies have shown that mammalian multidrug resistance modulators, such as verapamil (B1683045) and chlorpromazine, can significantly lower the minimum inhibitory concentration (MIC) of this compound for resistant species like A. fumigatus, demonstrating the potential of this strategy. nih.gov Another avenue involves the development of novel IPC synthase inhibitors. A detailed structural understanding of the this compound binding site can facilitate the design of new molecules that may be less susceptible to resistance mutations or have a higher binding affinity, making them more effective antifungal agents. nih.govresearchgate.net

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